molecular formula C22H22N2O2 B5642861 2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5642861
M. Wt: 346.4 g/mol
InChI Key: UVTVCEOMVSKVMM-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that have been studied for their unique molecular structure and potential applications in various fields, including materials science and pharmaceuticals. The detailed analyses of its synthesis, molecular and physical properties, and chemical behavior provide insights into its versatility and functionality.

Synthesis Analysis

Research on similar compounds, such as the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones and hexahydro-1H-isoindole-1,3(2H)-dione derivatives, sheds light on methodologies that might be applicable to the synthesis of the compound . These studies involve cyclocondensation and reactions with nucleophiles, suggesting a complex but achievable synthetic pathway for our compound of interest (Lipson et al., 2006); (Tan et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures, particularly isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione mono- and disulfonic acids, provides insights into the behavior of similar compounds under mass spectrometry, which could be relevant for determining the structure and properties of our compound (Weisz et al., 2001).

Chemical Reactions and Properties

Studies on related compounds have explored the reactivity and chemical behavior under various conditions, offering clues to the reactions and properties of 2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione. For instance, the reaction of isoindole derivatives with isothiocyanic acid highlights the potential chemical versatility and reactivity of the compound (Klásek et al., 2020).

Physical Properties Analysis

The physical properties of closely related compounds have been characterized, including their crystal structure and photophysical properties. Such studies provide a foundation for understanding the physical characteristics of our compound, which could include stability, crystallinity, and optical properties (Tariq et al., 2010); (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and potential for forming derivatives or undergoing specific reactions, are crucial for understanding the applications and behavior of the compound. Insights can be drawn from the synthesis and reactivity studies of similar compounds, highlighting the compound's chemical versatility and potential for modification (Ibrahim et al., 2020).

properties

IUPAC Name

2-[(2,2,4,7-tetramethylquinolin-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-14-9-10-16-15(2)12-22(3,4)24(19(16)11-14)13-23-20(25)17-7-5-6-8-18(17)21(23)26/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVCEOMVSKVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2CN3C(=O)C4=CC=CC=C4C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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